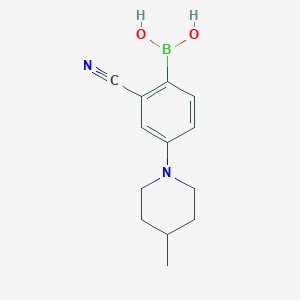
3-Buten-1-one, 1-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)but-3-en-1-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenone chain
Métodos De Preparación
The synthesis of 1-(4-methoxyphenyl)but-3-en-1-one typically involves an aldol condensation reaction. This reaction is carried out between p-anisaldehyde (4-methoxybenzaldehyde) and acetone under basic conditions. The procedure involves dissolving p-anisaldehyde in acetone and adding a solution of potassium hydroxide in water. The mixture is stirred, and water is added to precipitate the product, which is then filtered, washed, and recrystallized from ethanol .
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols or alkanes.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Addition: The double bond in the butenone chain can participate in addition reactions with various reagents, forming different addition products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)but-3-en-1-one involves its interaction with various molecular targets and pathways. For instance, it can act as an electrophile in Michael addition reactions, where it reacts with nucleophiles to form new carbon-carbon bonds. Additionally, its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)but-3-en-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)but-3-en-1-one: This compound has a hydroxy group instead of a methoxy group, which affects its reactivity and solubility.
1-(4-Methylphenyl)but-3-en-1-one: The presence of a methyl group instead of a methoxy group changes the compound’s electronic properties and reactivity.
1-(4-Chlorophenyl)but-3-en-1-one: The chloro group introduces different steric and electronic effects, influencing the compound’s chemical behavior .
These comparisons highlight the unique properties of 1-(4-methoxyphenyl)but-3-en-1-one, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
85234-21-5 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)but-3-en-1-one |
InChI |
InChI=1S/C11H12O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8H,1,4H2,2H3 |
Clave InChI |
ASNMYXOVZLSHRI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)




![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)



![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
